N4-Benzoyl-5'-O-DMTr-2'-O-(N3-trifluoroacetyl) aminopropyl cytidine 3'-CED phosphoramidite
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Overview
Description
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is a specialized phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of DNA/RNA synthesis due to its unique structural properties, which facilitate the incorporation of modified nucleosides into oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using dimethoxytrityl (DMTr) groups.
Introduction of Benzoyl Group: The N4 position of cytidine is benzoylated.
Attachment of Aminopropyl Group: The 2’-hydroxyl group is modified with an aminopropyl group, which is subsequently trifluoroacetylated.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a cyanoethyl diisopropyl phosphoramidite reagent
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and reproducibility .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoramidite group, converting it to a phosphate group.
Substitution: The trifluoroacetyl group can be substituted under specific conditions to introduce other functional groups.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the removal of protective groups
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonia or other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Oxidation: Formation of the corresponding phosphate.
Substitution: Introduction of various functional groups at the 2’-position.
Hydrolysis: Removal of protective groups, yielding the free nucleoside
Scientific Research Applications
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is widely used in:
Chemistry: Synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Study of nucleic acid interactions and functions.
Medicine: Development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing.
Industry: Production of synthetic genes and probes for diagnostic applications
Mechanism of Action
The compound exerts its effects by incorporating modified nucleosides into oligonucleotides during synthesis. The modifications can enhance the stability, binding affinity, and specificity of the oligonucleotides. The molecular targets include complementary nucleic acid sequences, and the pathways involved are related to nucleic acid hybridization and gene regulation .
Comparison with Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Used in similar applications but lacks the aminopropyl and trifluoroacetyl modifications.
N4-Benzoyl-5’-O-DMTr-2’-O-(N3-acetyl) aminopropyl cytidine: Similar structure but with an acetyl group instead of a trifluoroacetyl group
Uniqueness: N4-Benzoyl-5’-O-DMTr-2’-O-(N3-trifluoroacetyl) aminopropyl cytidine 3’-CED phosphoramidite is unique due to its trifluoroacetyl modification, which provides enhanced stability and resistance to enzymatic degradation compared to other similar compounds .
Properties
Molecular Formula |
C51H58F3N6O10P |
---|---|
Molecular Weight |
1003.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C51H58F3N6O10P/c1-34(2)60(35(3)4)71(68-32-13-28-55)70-44-42(33-67-50(37-17-11-8-12-18-37,38-19-23-40(64-5)24-20-38)39-21-25-41(65-6)26-22-39)69-47(45(44)66-31-14-29-56-48(62)51(52,53)54)59-30-27-43(58-49(59)63)57-46(61)36-15-9-7-10-16-36/h7-12,15-27,30,34-35,42,44-45,47H,13-14,29,31-33H2,1-6H3,(H,56,62)(H,57,58,61,63)/t42-,44+,45?,47-,71?/m1/s1 |
InChI Key |
PLGRAOCWBZAGHT-KGQSFKSZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCCNC(=O)C(F)(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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